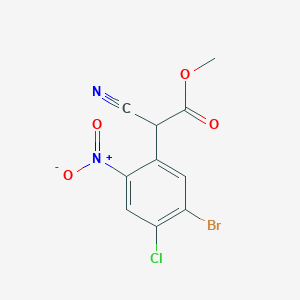

Methyl 2-(5-bromo-4-chloro-2-nitrophenyl)-2-cyanoacetate

Descripción

Propiedades

IUPAC Name |

methyl 2-(5-bromo-4-chloro-2-nitrophenyl)-2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2O4/c1-18-10(15)6(4-13)5-2-7(11)8(12)3-9(5)14(16)17/h2-3,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXNPQYBWWSCHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C#N)C1=CC(=C(C=C1[N+](=O)[O-])Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201163033 | |

| Record name | Benzeneacetic acid, 5-bromo-4-chloro-α-cyano-2-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201163033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393441-88-7 | |

| Record name | Benzeneacetic acid, 5-bromo-4-chloro-α-cyano-2-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393441-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 5-bromo-4-chloro-α-cyano-2-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201163033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Condensation of Halogenated Nitrobenzene with Cyanoacetic Acid Esters

A representative method involves reacting 2,3-dibromo- or 2,5-dichloronitrobenzene derivatives with cyanoacetic acid tert-butyl ester or methyl ester in polar aprotic solvents like dimethylformamide (DMF) under heating and stirring conditions. The reaction is typically catalyzed by bases such as potassium phosphate or sodium hydride to facilitate the nucleophilic attack of the cyanoacetate anion on the aromatic ring.

Example procedure :

In a 100 mL three-necked flask, 2,5-dichloronitrobenzene (4.65 g) and cyanoacetic acid tert-butyl ester (3.8 g) are mixed with potassium phosphate (10 g) in DMF (40 mL). The mixture is heated to 110 °C and stirred for 5 hours. After cooling, the reaction mixture is poured into ice water, acidified to pH 1–2 with hydrochloric acid, and extracted with ethyl acetate. The organic phase is concentrated, treated with sulfonate resin in dioxane for 12 hours under reflux, filtered, and purified by recrystallization to yield the product with a 90.4% yield and melting point 86–88 °C.Variations :

Different halogenated nitrobenzene substrates (e.g., 2-chloro-3-nitroanisole, 2,3-dibromonitrobenzene) and bases (e.g., sodium hydride, soda ash) have been used with similar procedures, adjusting temperature (90–140 °C) and reaction times (4–14 hours) to optimize yields (typically 87–92%) and purity.

Use of Catalysts and Resin Treatments

Post-reaction treatment with acidic resins such as sulfonate resin or Nafion resin in solvents like toluene or chlorobenzene under reflux conditions has been reported to improve product purity and facilitate removal of impurities. This step also aids in the crystallization of the final product.

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | DMF, Dioxane, Toluene, Chlorobenzene | Polar aprotic solvents preferred for reaction; aromatic solvents for resin treatment |

| Base | Potassium phosphate, Sodium hydride, Soda ash | Base strength and quantity affect reaction rate and yield |

| Temperature | 90–140 °C | Higher temperatures favor faster reaction but may cause side reactions |

| Reaction Time | 4–14 hours | Longer times improve conversion for less reactive substrates |

| Work-up | Acidification to pH 1–2, extraction with ethyl acetate | Standard aqueous work-up to isolate product |

| Post-treatment | Resin treatment under reflux (6–24 h) | Enhances purity and yield by removing impurities |

Analytical Data Supporting Preparation

Proton nuclear magnetic resonance (^1H NMR) data for various substituted cyanoacetates prepared by these methods confirm the successful formation of the target compounds. For example, the methyl protons of the cyanoacetate appear as singlets around δ 4.18–4.26 ppm, while aromatic protons appear as multiplets between δ 7.3–8.5 ppm, consistent with the substitution pattern on the phenyl ring.

Comparative Summary of Preparation Examples

| Entry | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | 2,5-Dichloronitrobenzene | K3PO4 | DMF | 110 | 5 | 90.4 | 86–88 | Sulfonate resin post-treatment |

| 2 | 2-Chloro-3-nitroanisole | NaH | DMF | 140 | 4 | 87.8 | 82–84 | Trifluoromethanesulfonic acid treatment |

| 3 | 2,3-Dibromonitrobenzene | Wormwood salt | DMF | 90 | 4 | 91.1 | 61–62 | Nafion resin post-treatment |

| 4 | 2-Chloro-3-nitro trimethylphenylmethane | K3PO4 | DMF | 130 | 14 | 88.3 | 58–60 | Phospho-molybdic acid treatment |

Additional Notes on Synthesis

- The choice of cyanoacetic acid ester (tert-butyl vs. methyl) can influence the reaction conditions and purification steps.

- Acidic post-treatment with specific resins or acids is crucial for obtaining high-purity crystalline products.

- The reaction is sensitive to pH during work-up; acidification to pH 1–2 is standard to precipitate the product.

- The protocol is scalable, as demonstrated by reaction volumes and quantities reported.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(5-bromo-4-chloro-2-nitrophenyl)-2-cyanoacetate can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Methyl 2-(5-bromo-4-chloro-2-nitrophenyl)-2-cyanoacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Methyl 2-(5-bromo-4-chloro-2-nitrophenyl)-2-cyanoacetate involves its interaction with molecular targets through its functional groups. The nitro, bromo, and chloro groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry.

Comparación Con Compuestos Similares

Substituent Effects and Reactivity

The compound’s unique substitution pattern distinguishes it from related esters. Key analogs include:

Key Observations:

- Halogen Effects: Bromine in the target compound increases molecular weight and lipophilicity compared to chloro-substituted analogs like AN-3214.

- Nitro Group Position : The ortho-nitro group in the target compound creates a strongly electron-deficient aromatic ring, favoring electrophilic substitution at meta/para positions. This contrasts with thiouracils, where nitro groups are absent, and reactivity is driven by thiouracil’s heterocyclic core .

- Synthetic Accessibility : While thiouracils are synthesized efficiently via one-pot reactions (30 min, 70°C) , the target compound’s discontinued status suggests challenges in scalability or stability .

Electronic and Steric Profiles

- Electronic Effects: The combined presence of Br, Cl, and NO₂ groups creates a highly electron-deficient aromatic system, making the compound a candidate for charge-transfer complexes or catalysis. In contrast, isothiazole derivatives (e.g., compound 25b) exhibit conjugation across the heterocycle, altering electronic delocalization .

- This contrasts with AN-3216, which lacks bromine and may exhibit greater flexibility in reactions .

Research Findings and Implications

Reactivity in Multicomponent Reactions: Thiouracil analogs synthesized from ethyl 2-cyanoacetate demonstrate that cyanoacetate esters are versatile intermediates for heterocycle formation . The target compound’s cyano group could similarly participate in cycloadditions or condensations, though its nitro and halogen substituents may require optimized conditions.

Biological Activity Potential: While direct evidence is lacking, the anti-viral activity of structurally related thiouracils suggests that the target compound’s nitro and halogen groups could enhance binding to viral enzymes or DNA .

Stability and Commercial Viability : The compound’s discontinued status implies synthetic or stability challenges, possibly due to nitro group sensitivity to reduction or halogen-mediated decomposition.

Actividad Biológica

Methyl 2-(5-bromo-4-chloro-2-nitrophenyl)-2-cyanoacetate is a synthetic organic compound notable for its complex structure, which includes multiple halogen and nitro substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

- Molecular Formula : CHBrClNO

- Molecular Weight : 333.52 g/mol

- CAS Number : 1393441-88-7

The biological activity of this compound is primarily attributed to its functional groups, particularly the cyano and nitro groups, which can participate in various biochemical interactions. These interactions may influence several biological pathways, making the compound a candidate for drug development.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, similar to other nitroaromatic compounds known for their biological activities.

- Reactivity with Biomolecules : The presence of halogens and the cyano group enhances reactivity with nucleophiles, potentially leading to modifications in biomolecules such as proteins and nucleic acids.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related nitrophenyl derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess such properties.

Cytotoxicity

Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism could involve apoptosis induction or cell cycle arrest, common pathways exploited by anticancer agents.

Case Studies

- Anticancer Activity :

- A study examining the cytotoxic effects of similar nitro-substituted compounds reported IC values in the micromolar range against breast cancer cells. This suggests that this compound could be evaluated for similar activity.

| Compound | Cell Line | IC (μM) |

|---|---|---|

| Nitro Compound A | MCF-7 | 15 |

| Nitro Compound B | MDA-MB-231 | 20 |

| This compound | TBD | TBD |

- Enzyme Inhibition :

- Research indicates that related compounds can act as inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmission. The potential for this compound to inhibit AChE should be investigated further.

Comparative Analysis with Similar Compounds

This compound can be compared with other halogenated nitro compounds to assess its unique properties and potential advantages in biological applications.

| Compound | Structure | Notable Activity |

|---|---|---|

| 5-Bromo-4-chloro-2-nitrobenzoic acid | Structure | Antimicrobial |

| 4-Chloro-3-nitrophenol | Structure | AChE Inhibitor |

| This compound | Structure | TBD |

Q & A

Q. Optimization Tips :

- Use polar aprotic solvents (e.g., methanol) to enhance reaction rates.

- Monitor reaction progress via TLC or HPLC to minimize over-halogenation.

- Adjust stoichiometry of halogenating agents (e.g., Br₂ or Cl₂ sources) to control substitution patterns .

Advanced: How do steric and electronic effects of the bromo, chloro, and nitro substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:

The nitro group at the 2-position is a strong electron-withdrawing group, activating the phenyl ring for electrophilic substitution but deactivating it for nucleophilic attacks. The bromo and chloro substituents at the 4- and 5-positions introduce steric hindrance, which can:

- Slow down reactions at the para positions due to crowding.

- Direct incoming nucleophiles to meta or ortho positions, depending on solvent polarity .

Q. Methodological Approach :

- Use computational tools (DFT calculations) to map electron density and predict reactive sites.

- Validate predictions experimentally via kinetic studies with varying nucleophiles (e.g., amines, thiols) .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Identify substituent patterns (e.g., aromatic protons near nitro groups show downfield shifts at δ = 8.0–8.5 ppm). The cyano group (-C≡N) appears as a singlet in ¹³C NMR at ~115 ppm .

- HRMS : Confirm molecular weight (expected [M+H⁺] = 335.94 for C₁₀H₇BrClN₂O₄) and isotopic patterns (Br/Cl contribute characteristic doublets) .

- IR Spectroscopy : Detect nitrile stretches (~2200 cm⁻¹) and nitro symmetric/asymmetric vibrations (~1520 and ~1350 cm⁻¹) .

Data Contradiction Example :

Unexpected splitting in NMR may arise from tautomerism (e.g., keto-enol forms in cyanoacetates). Use variable-temperature NMR to resolve such ambiguities .

Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Answer:

X-ray crystallography provides precise bond lengths and angles, critical for confirming regiochemistry and tautomeric states. For example:

Q. Methodology :

- Use SHELXL for refinement, incorporating twin laws (e.g., Flack parameter) to handle chiral centers .

- Compare experimental data with DFT-optimized geometries to validate accuracy .

Basic: What are the key challenges in achieving high yields during scale-up synthesis, and how can they be mitigated?

Answer:

Challenges :

- Halogen scrambling : Competing bromination/chlorination pathways may reduce regioselectivity.

- By-product formation : Nitro group reduction under prolonged heating.

Q. Solutions :

- Use flow chemistry to control reaction time and temperature precisely.

- Employ scavengers (e.g., molecular sieves) to sequester excess halogenating agents .

Advanced: How can computational modeling predict the biological activity of derivatives of this compound?

Answer:

- Docking studies : Screen against target proteins (e.g., bacterial enzymes) using the nitro group as a hydrogen-bond acceptor.

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity observed in pyranoquinoline analogs .

Validation :

Compare predicted IC₅₀ values with in vitro assays (e.g., MIC against Gram-negative bacteria) .

Basic: What safety precautions are critical when handling this compound in the lab?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact with cyano/nitro groups.

- Ventilation : Use fume hoods due to potential release of toxic vapors (e.g., HCN under acidic conditions) .

- Waste Disposal : Neutralize reaction mixtures with 10% NaHCO₃ before disposal .

Advanced: How can contradictions in spectral data (e.g., NMR vs. XRD) be resolved for structurally similar analogs?

Answer:

- Case Study : If NMR suggests a planar structure but XRD shows puckering, consider dynamic effects (e.g., ring flips in solution).

- Hybrid Methods : Combine variable-temperature NMR, XRD, and molecular dynamics simulations to reconcile discrepancies .

Basic: What are the key applications of this compound in medicinal chemistry research?

Answer:

- Antimicrobial agents : Derivatives show activity against Gram-positive bacteria (MIC = 8–16 µg/mL in pyranoquinoline analogs) .

- Anticancer scaffolds : Nitro groups enhance DNA intercalation potential in vitro .

Advanced: How does the choice of solvent impact the tautomeric equilibrium of the cyanoacetate moiety?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.